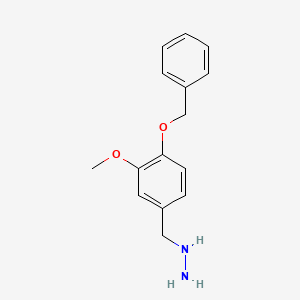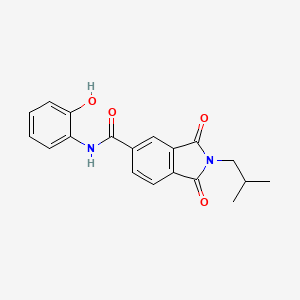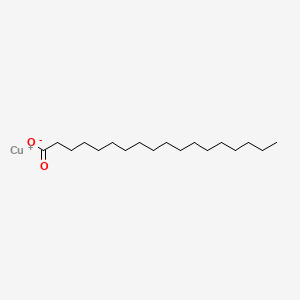
Copper(1+) stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+) stearate, also known as copper(I) stearate, is a metal-organic compound formed by the combination of copper ions and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Copper(1+) stearate can be synthesized through several methods. One common method involves the reaction of copper salts with stearic acid. For example, sodium stearate can react with copper nitrate to form this compound . Another method involves the electrochemical modification process, where copper electrodes are immersed in a stearic acid solution under a direct current voltage . This method is particularly useful for creating superhydrophobic surfaces.
Analyse Des Réactions Chimiques
Copper(1+) stearate undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to copper(II) stearate or copper oxide. Reduction reactions can revert copper(II) stearate back to this compound. Substitution reactions involve the replacement of the stearate group with other ligands. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen. Major products formed from these reactions include copper(II) stearate and copper oxide .
Applications De Recherche Scientifique
Copper(1+) stearate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the decomposition of hydroperoxides . In biology and medicine, copper nanoparticles derived from this compound have shown potential as antimicrobial agents due to their ability to generate reactive oxygen species that damage microbial membranes . In industry, this compound is used in the production of antifouling paints and varnishes, as well as in the casting of bronze sculptures .
Mécanisme D'action
The mechanism of action of copper(1+) stearate involves the generation of reactive oxygen species (ROS) that cause oxidative damage to microbial membranes. Copper ions released from the compound can disrupt the RNA and membranes of microorganisms, leading to their inactivation . This multifaceted mechanism makes this compound an effective antimicrobial agent.
Comparaison Avec Des Composés Similaires
Copper(1+) stearate can be compared with other similar compounds, such as copper(II) stearate, mercury(II) stearate, and cobalt(II) stearate . While all these compounds are metallic soaps, this compound is unique in its ability to generate reactive oxygen species and its applications in creating superhydrophobic surfaces. Mercury(II) stearate and cobalt(II) stearate, on the other hand, have different applications and properties. For example, mercury(II) stearate is used in the production of antifouling paints, while cobalt(II) stearate is used as a catalyst in various chemical reactions .
Propriétés
Numéro CAS |
20563-00-2 |
|---|---|
Formule moléculaire |
C18H35CuO2 |
Poids moléculaire |
347.0 g/mol |
Nom IUPAC |
copper(1+);octadecanoate |
InChI |
InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
FPHREELHOCEQEA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-5-oxo-2-[(3-oxo-3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12448921.png)
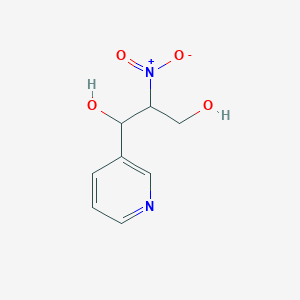
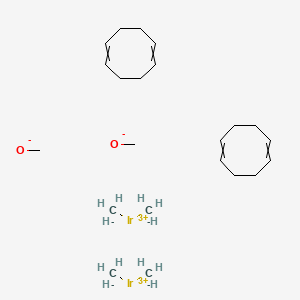
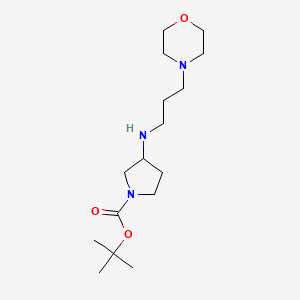
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline](/img/structure/B12448939.png)

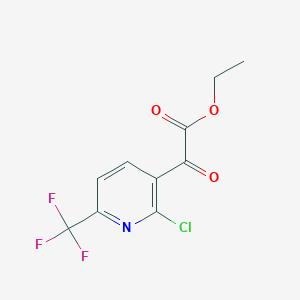
![3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B12448957.png)
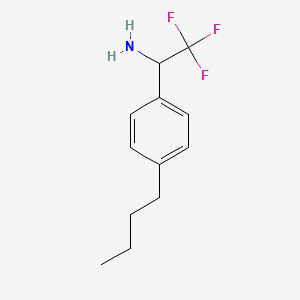
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B12448962.png)
![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
